molecular formula C11H16O2S B2930746 Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate CAS No. 2107607-67-8

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate

Cat. No.: B2930746
CAS No.: 2107607-67-8
M. Wt: 212.31
InChI Key: WNWPGKKBUZELTB-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate is an organic compound with the molecular formula C11H16O2S. It is a thiophene derivative, characterized by a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methyl and thiophene groups contribute to its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-11(2,3)9(10(12)13-4)8-6-5-7-14-8/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWPGKKBUZELTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107607-67-8
Record name methyl 3,3-dimethyl-2-(thiophen-2-yl)butanoate
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